(R)-1-Amino-indan-4-ol hydrochloride (R)-1-Amino-indan-4-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2097073-21-5
VCID: VC11669899
InChI: InChI=1S/C9H11NO.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11;/h1-3,8,11H,4-5,10H2;1H/t8-;/m1./s1
SMILES: C1CC2=C(C1N)C=CC=C2O.Cl
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65 g/mol

(R)-1-Amino-indan-4-ol hydrochloride

CAS No.: 2097073-21-5

Cat. No.: VC11669899

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-Amino-indan-4-ol hydrochloride - 2097073-21-5

Specification

CAS No. 2097073-21-5
Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
IUPAC Name (1R)-1-amino-2,3-dihydro-1H-inden-4-ol;hydrochloride
Standard InChI InChI=1S/C9H11NO.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11;/h1-3,8,11H,4-5,10H2;1H/t8-;/m1./s1
Standard InChI Key KTLOQNUHOBFPFP-DDWIOCJRSA-N
Isomeric SMILES C1CC2=C([C@@H]1N)C=CC=C2O.Cl
SMILES C1CC2=C(C1N)C=CC=C2O.Cl
Canonical SMILES C1CC2=C(C1N)C=CC=C2O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(R)-1-Amino-indan-4-ol hydrochloride belongs to the indan derivative family, featuring a bicyclic structure comprising a benzene ring fused to a five-membered cyclopentane ring. The amino group (NH2-\text{NH}_2) at the C1 position and the hydroxyl group (OH-\text{OH}) at C4 are critical to its interactions with biological targets. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulations.

Table 1: Molecular Properties of (R)-1-Amino-indan-4-ol Hydrochloride

PropertyValue
IUPAC Name(1R)-1-amino-2,3-dihydro-1H-inden-4-ol; hydrochloride
Molecular FormulaC9H12ClNO\text{C}_9\text{H}_{12}\text{ClNO}
Molecular Weight185.65 g/mol
CAS Number2097073-21-5
PubChem CID134830484
Chiral CenterC1 (R-configuration)

The compound’s stereochemistry is confirmed by its isomeric SMILES string: C1CC2=C([C@@H]1N)C=CC=C2O.Cl, which specifies the R-configuration at the chiral center.

Physicochemical Properties

While density, boiling point, and melting point data remain undocumented in public databases, its logP value of 2.04 suggests moderate lipophilicity, facilitating blood-brain barrier penetration . The polar surface area (46.25 Ų) indicates favorable solubility in aqueous media when formulated as a hydrochloride salt .

Synthesis and Stereochemical Resolution

Synthetic Pathways

The synthesis of (R)-1-Amino-indan-4-ol hydrochloride typically involves resolving racemic mixtures of 1-aminoindan derivatives. A patented method (US6271263B1) describes the use of optically active mandelic acid to isolate the R-enantiomer :

  • Racemic Precursor Preparation: Reacting 1-chloroindane with benzylamine yields N-benzyl-1-aminoindan.

  • Diastereomeric Salt Formation: Incubating the racemic mixture with (R)-mandelic acid produces diastereomeric salts.

  • Resolution and Reduction: The salts are separated via crystallization, converted to their free base forms, and reduced to obtain the pure R-enantiomer .

This method leverages the differential solubility of diastereomers, achieving high enantiomeric excess (>99%) critical for pharmaceutical applications .

Scalability and Industrial Relevance

Industrial-scale production faces challenges in optimizing yield and minimizing waste. Advances in asymmetric catalysis and continuous-flow chemistry may offer greener alternatives to traditional resolution methods .

Pharmacological Properties and Mechanisms

MAO-B Inhibition and Dopaminergic Effects

As a rasagiline metabolite, (R)-1-Amino-indan-4-ol hydrochloride inhibits MAO-B, an enzyme responsible for dopamine catabolism. By blocking MAO-B, it elevates synaptic dopamine levels, alleviating motor symptoms in Parkinson’s disease. In vitro studies demonstrate a 50% inhibitory concentration (IC50\text{IC}_{50}) of 12 nM for MAO-B, comparable to rasagiline’s potency.

Neuroprotective and Anti-Apoptotic Activities

Beyond MAO-B inhibition, the compound exhibits neuroprotective effects in preclinical models:

  • Oxidative Stress Mitigation: Scavenges reactive oxygen species (ROS) in neuronal cells, reducing oxidative damage.

  • Anti-Apoptotic Signaling: Downregulates pro-apoptotic proteins (e.g., Bax) and upregulates anti-apoptotic Bcl-2, enhancing neuronal survival under stress.

Therapeutic Applications

Parkinson’s Disease

In hypoxic rat models, (R)-1-Amino-indan-4-ol hydrochloride reversed α\alpha-methyl-p-tyrosine-induced hypokinesia, restoring motor function to 80% of baseline levels . Clinical trials of rasagiline have indirectly validated its metabolite’s role in sustaining dopaminergic tone.

Comparative Analysis with Structural Analogs

Table 2: Comparison of (R)-1-Amino-indan-4-ol Hydrochloride with Related Compounds

CompoundStructureMAO-B IC₅₀ (nM)Clinical Use
(R)-1-Amino-indan-4-ol HClIndan with −NH₂, −OH12Investigational
RasagilinePropargylamine-indan8Parkinson’s disease
SelegilineMethamphetamine analog15Parkinson’s, depression

The hydroxyl group at C4 distinguishes (R)-1-Amino-indan-4-ol hydrochloride from rasagiline, conferring additional antioxidant properties absent in the parent drug .

Future Directions and Research Opportunities

Derivative Development

Structural modifications, such as introducing fluorinated groups at C5, could enhance blood-brain barrier permeability. Computational modeling predicts a 30% increase in bioavailability for fluorinated analogs.

Clinical Translation

Phase I trials assessing safety and pharmacokinetics are warranted. Subcutaneous administration routes may bypass first-pass metabolism, improving plasma stability.

Mechanistic Elucidation

Omics technologies (e.g., proteomics, metabolomics) could unravel novel targets, such as mitochondrial complex I or neurotrophic factor pathways.

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